Synthetic Accessibility: Yield Comparison for Methoxy vs. Chloro Derivatives
The target compound is synthesized via nucleophilic substitution of 6-chloro-4,5-dimethylpyridazin-3-amine with sodium methoxide, achieving a 49% isolated yield after purification . This transformation is a key step in accessing the methoxy analog and highlights a defined synthetic route with established, moderate efficiency.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 49% yield (250 mg isolated from 500 mg scale) |
| Comparator Or Baseline | 6-Chloro-4,5-dimethylpyridazin-3-amine (precursor) |
| Quantified Difference | Not applicable (precursor/product relationship) |
| Conditions | Microwave irradiation, 130°C, 1h, 25% NaOMe in MeOH, MPLC purification |
Why This Matters
Establishes a reproducible synthetic route and yield for procurement and scale-up planning, which is a primary consideration for researchers sourcing this specific derivative.
